molecular formula C10H22Cl2N2O B2740303 1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride CAS No. 2089257-92-9

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride

Cat. No. B2740303
CAS RN: 2089257-92-9
M. Wt: 257.2
InChI Key: MGAPXFMJPOWJAS-UHFFFAOYSA-N
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Description

“1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride” is a chemical compound with the CAS Number: 2089257-92-9 . It has a molecular weight of 257.2 and is typically stored at room temperature . The compound is usually available in powder form .


Synthesis Analysis

The synthesis of piperidin-4-ol derivatives, including “1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride”, has been a topic of interest in the pharmaceutical industry . These compounds are obtained via an efficient synthetic route and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Molecular Structure Analysis

The InChI code for “1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride” is 1S/C10H20N2O.2ClH/c11-9-2-1-3-10(9)12-6-4-8(13)5-7-12;;/h8-10,13H,1-7,11H2;2*1H . This indicates the presence of 10 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride” include a molecular weight of 257.2 , and it is typically found in powder form . The compound is usually stored at room temperature .

Scientific Research Applications

Electrochemical Cyanation of Secondary Piperidines

A study by Lennox et al. (2018) introduces an electrochemical method for the cyanation of piperidines, aiming to diversify pharmaceutical building blocks without needing N-H bond protection. This process uses ABNO as a catalytic mediator, enabling the synthesis of unnatural amino acids through a low-potential, mediated electrolysis compatible with various substituents (Lennox et al., 2018).

Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines

Boto et al. (2001) describe a method for synthesizing 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-β-iodination of alpha-amino acids. This process introduces a trans relationship between C-2 and C-3 substituents, providing a pathway to synthesize compounds present in many natural products (Boto et al., 2001).

Modular Synthesis of Chiral 1,2-Dihydropyridines

Mu et al. (2021) report a modular synthesis approach for chiral 1,2-dihydropyridines, which are precursors to piperidines and pyridines, common in pharmaceuticals. Their method features a Mannich/Wittig/cycloisomerization sequence, highlighting the potential for creating diverse, bioactive piperidine derivatives (Mu et al., 2021).

Synthesis and Analysis of 3-Hydroxypipecolic Analogs

Kim et al. (2007) develop a stereoselective synthesis approach for substituted piperidines, including 3-hydroxypipecolic acid analogs. Their method involves regioselective and diastereoselective amination, contributing to the understanding of piperidine geometry and potential pharmacological applications (Kim et al., 2007).

Safety and Hazards

The safety information for “1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

1-(2-aminocyclopentyl)piperidin-4-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c11-9-2-1-3-10(9)12-6-4-8(13)5-7-12;;/h8-10,13H,1-7,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAPXFMJPOWJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2CCC(CC2)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride

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